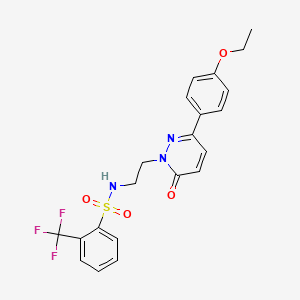

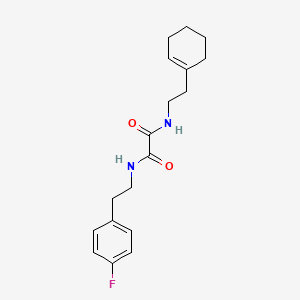

![molecular formula C13H23NO3 B2640807 Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-32-7](/img/structure/B2640807.png)

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a bicyclic structure known as azabicyclo[2.2.2]octane, which is a type of nitrogen-containing bicyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, alkyl orthoesters have been used as valuable substrates in various organic transformations . Also, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the azabicyclo[2.2.2]octane moiety. The local conformation of the piperidine ring on the azabicyclo[2.2.2]octane moiety is fixed in the boat form .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, copper-catalyzed C-C coupling reactions have been highlighted as significant advancements in the field of organic chemistry .Applications De Recherche Scientifique

Organocatalysis and Bicyclo[2.2.1]heptane-1-carboxylates

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been achieved using organocatalysis. This method allows rapid access to a diverse range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . These compounds serve as privileged structures embedded in various bioactive natural products and drug candidates. Notably, the scaffold provides a basis for asymmetric synthesis and catalysis.

Structural Motifs and SAR Exploration

Bicyclo[2.2.1]heptane-1-carboxylates, due to their unique architecture, are gaining popularity as structural motifs and scaffolds for exploring structure-activity relationships (SAR). Researchers have used them to design bioisosteres and study molecular interactions . These compounds offer exciting possibilities for drug discovery and optimization.

Functionalization via 1,3-Chelation

Recent investigations have revealed that metal t-butoxides exhibit unusual nucleophilic behavior during transesterification reactions. The formation of a tetrahedral intermediate and 1,3-chelation play crucial roles in this process. Tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate serves as an interesting substrate for such studies .

Chiral Auxiliary and Ligand Development

The bicyclo[2.2.1]heptane scaffold has inspired the development of chiral auxiliaries and ligands. Bornanesultam, dibenzyldiene, and diphonane are effective in transition-metal catalysis. These compounds contribute to enantioselective approaches for synthesizing related biologically significant molecules .

Crystallography and Molecular Structure

Single-crystal X-ray diffraction studies have been performed on tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate. These investigations provide insights into its three-dimensional arrangement and bonding patterns .

Drug Candidates and Beyond

Beyond its role in synthetic chemistry, bicyclo[2.2.1]heptane-1-carboxylates are found in drug candidates like LMV-6015 and AMG 221. Exploring their pharmacological properties and potential therapeutic applications remains an exciting avenue for future research.

Propriétés

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFSPONBBCBZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640726.png)

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)

![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B2640739.png)